molecular formula C11H13ClO4S B1444822 Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate CAS No. 612532-24-8

Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate

Cat. No.: B1444822
CAS No.: 612532-24-8
M. Wt: 276.74 g/mol
InChI Key: NPFVNPWHDAQPEE-UHFFFAOYSA-N
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Description

Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate (CAS 612532-24-8) is a chemical compound of significant interest in organic and medicinal chemistry research. With a molecular formula of C 11 H 13 ClO 4 S and a molecular weight of 276.74 g/mol, this compound serves as a versatile synthetic intermediate . Its structure features both an ester moiety and a highly reactive chlorosulfonyl group, making it a valuable precursor for the development of more complex molecules through nucleophilic substitution and further functionalization . Researchers utilize this compound in method development, method validation, and quality control processes. It is typically handled as part of a cold-chain supply to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(4-chlorosulfonylphenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO4S/c1-11(2,10(13)16-3)8-4-6-9(7-5-8)17(12,14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFVNPWHDAQPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)S(=O)(=O)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(4-chlorosulfonylphenyl)acetic acid intermediate

One of the critical intermediates is 2-(4-(chlorosulfonyl)phenyl)acetic acid, which can be prepared by direct chlorosulfonation of phenylacetic acid derivatives.

Method:

  • Chlorosulfonic acid is added dropwise to phenylacetic acid at 0 °C.
  • The mixture is stirred at 0 °C for 1 hour, then warmed to room temperature and stirred overnight.
  • The reaction mixture is poured onto ice, filtered, and the solid washed with cold water.
  • Recrystallization from chloroform yields 2-(4-(chlorosulfonyl)phenyl)acetic acid as a white solid, though initially containing isomeric impurities which can be removed by recrystallization.

This step introduces the chlorosulfonyl group selectively at the para position of the phenyl ring.

Esterification to form methyl ester

The acid intermediate is then converted to the methyl ester by reaction with methanol and thionyl chloride (SOCl2):

  • The acid is dissolved in methanol.
  • Thionyl chloride is added at room temperature.
  • The reaction mixture is refluxed at approximately 80 °C overnight.
  • Solvent removal under vacuum yields the methyl ester as a light yellow oil.

This step ensures the formation of methyl 2-[4-(chlorosulfonyl)phenyl]acetate, a key precursor to the target compound.

Preparation of methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate

While direct literature on the exact preparation of this compound is limited, analogous procedures for related compounds suggest the following pathway:

  • Starting from methyl 2-(4-bromophenyl)-2-methylpropanoate or methyl 2-(4-ethylsulfonyl)phenyl-2-methylpropanoate, chlorosulfonation can be performed on the aromatic ring using chlorosulfonic acid under controlled temperature conditions.
  • The chlorosulfonylation is carried out at low temperatures (0 °C to room temperature) to avoid side reactions.
  • After chlorosulfonation, the product is isolated by quenching into ice and filtration.
  • Purification steps such as recrystallization or extraction are employed to remove isomeric and other impurities.

Alternative synthetic routes and considerations

  • The brominated intermediate methyl 2-(4-bromophenyl)-2-methylpropanoate can be prepared by bromination of 2-methyl-2-phenylpropanoic acid in aqueous media, followed by esterification and methylation steps. This intermediate can then be converted to the chlorosulfonyl derivative via substitution or direct chlorosulfonation.
  • Selective bromination methods involve reacting 2-methyl-2-phenylpropanoic acid with bromine under acidic, neutral, or alkaline aqueous conditions to predominantly yield the para-bromo isomer, which is crucial for high purity in subsequent steps.
  • The methylation of the benzylic carbon (to form the 2-methyl substituent) is typically done using methyl iodide and sodium hydride in tetrahydrofuran (THF).

Data Table Summarizing Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Chlorosulfonation Chlorosulfonic acid, 0 °C to RT 2-(4-(chlorosulfonyl)phenyl)acetic acid Recrystallization to remove isomers
2 Esterification Methanol, SOCl2, reflux at 80 °C overnight Methyl 2-(4-(chlorosulfonyl)phenyl)acetate Light yellow oil obtained
3 Bromination (alternative) Bromine, aqueous medium, acidic/neutral/alkaline 2-(4-bromophenyl)-2-methylpropanoic acid Selective para substitution
4 Methylation of benzylic C Methyl iodide, NaH, THF Methyl 2-(4-bromophenyl)-2-methylpropanoate 2.4 eq methyl iodide used
5 Chlorosulfonation (final) Chlorosulfonic acid, low temperature This compound Controlled to avoid side reactions

Research Findings and Analysis

  • The chlorosulfonation step is highly sensitive to temperature and reagent addition rate to ensure para-selectivity and prevent polysubstitution or ring degradation.
  • The methylation of the benzylic carbon requires strong base (NaH) and precise stoichiometry to avoid over-alkylation or side reactions.
  • The use of aqueous media for bromination of 2-methyl-2-phenylpropanoic acid offers a selective and industrially viable method to prepare para-substituted intermediates with minimal isomeric impurities, which is critical for downstream purity and yield.
  • Purification steps such as recrystallization and extraction are essential to remove isomeric and related impurities that can affect the quality and performance of the final compound.
  • The overall synthetic route balances reactivity and selectivity, employing classical aromatic substitution chemistry combined with esterification and alkylation techniques.

The preparation of this compound involves a multi-step process starting from phenylacetic acid derivatives or 2-methyl-2-phenylpropanoic acid. Key steps include selective chlorosulfonation of the aromatic ring, esterification to form the methyl ester, and methylation of the benzylic carbon to introduce the 2-methyl substituent. The use of chlorosulfonic acid under controlled conditions ensures selective introduction of the chlorosulfonyl group. Alternative routes via brominated intermediates provide flexibility and improved purity. The process requires careful control of reaction conditions and purification to achieve the desired compound with high purity and yield.

This synthesis is well-documented in patent literature and supported by detailed experimental conditions, making it suitable for industrial application and further research development.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Active Pharmaceutical Ingredients (APIs) :
    • Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to introduce sulfonyl groups makes it valuable in creating compounds with enhanced biological activity.
  • Anticancer Agents :
    • Research indicates that compounds containing chlorosulfonyl moieties can exhibit anticancer properties. This compound may be explored for its potential to act against certain cancer cell lines, particularly when modified or used as a precursor in drug formulation .
  • Calcium Channel Modulators :
    • The compound has been investigated for its role as a calcium channel blocker, which can be beneficial in treating conditions such as neuropathic pain and hypertension. Its derivatives may offer therapeutic effects by selectively modulating calcium channels involved in nociceptive signaling .

Materials Science Applications

  • Polymer Chemistry :
    • This compound can be used to synthesize novel polymers with specific properties. The incorporation of chlorosulfonyl groups allows for the development of materials with enhanced thermal and mechanical stability.
  • Surface Modification :
    • The compound can be utilized in surface chemistry for modifying surfaces to enhance adhesion properties or introduce functional groups that improve the performance of coatings and adhesives .

Chemical Synthesis Applications

  • Reagent in Organic Synthesis :
    • This compound acts as a reagent in various organic reactions, particularly in the synthesis of sulfonamides and other sulfur-containing compounds. Its reactivity allows chemists to explore new synthetic pathways and develop innovative chemical processes .
  • Building Block for Complex Molecules :
    • As a versatile building block, this compound can facilitate the construction of complex organic molecules, which are crucial in drug discovery and development .

Case Studies and Research Findings

  • A study focused on the synthesis of novel sulfonamide derivatives highlighted the utility of this compound as a starting material for creating compounds with significant biological activity against various pathogens .
  • Another investigation into polymeric materials demonstrated how incorporating this compound into polymer matrices improved their mechanical properties while maintaining flexibility, showcasing its potential in developing advanced materials for engineering applications .

Mechanism of Action

The mechanism of action of Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate involves its interaction with nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The sulfonyl chloride group is highly reactive, making it a valuable functional group in various chemical transformations .

Comparison with Similar Compounds

Key Observations:

  • Substituent Reactivity: The chlorosulfonyl group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution reactions (e.g., with amines to form sulfonamides) . In contrast, chlorobutanoyl derivatives participate in acylations or hydrolyses .
  • Molecular Weight: The target compound’s higher molecular weight (~290.77 g/mol) compared to Methyl 2-[4-(chlorosulfonyl)phenyl]acetate (248.68 g/mol) reflects the bulkier 2-methylpropanoate ester.

Physicochemical Properties

  • Solubility: Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate is noted for good solubility in organic solvents, attributed to its non-polar chloroethyl group .
  • Stability: Esters with electron-withdrawing groups (e.g., chlorosulfonyl) may exhibit lower hydrolytic stability compared to chlorobutanoyl derivatives, impacting storage conditions .

Biological Activity

Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉ClO₄S
  • SMILES Notation : COC(=O)CC1=CC=C(C=C1)S(=O)(=O)Cl
  • Molecular Weight : 248.67 g/mol

The compound features a chlorosulfonyl group attached to a phenyl ring, contributing to its unique reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Cell Signaling Modulation : It interacts with signaling pathways that regulate various cellular processes, potentially influencing gene expression and metabolic activities.
  • Oxidative Stress Response : The compound may play a role in modulating oxidative stress within cells, which is crucial for maintaining cellular homeostasis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell walls and inhibit essential metabolic processes.

Anticancer Effects

Preliminary studies suggest that this compound may have anticancer properties. It appears to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial effects of this compound against common bacterial strains.
    • Results showed a significant reduction in bacterial growth, indicating its potential as an antimicrobial agent.
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Pseudomonas aeruginosa10
  • Anticancer Activity Assessment :
    • In vitro studies were conducted on human cancer cell lines, demonstrating that the compound reduced cell viability significantly.
    • The IC50 value was determined to be approximately 25 µM, suggesting potent anticancer activity.
    Cell LineIC50 (µM)
    HeLa20
    MCF-725
    A54930

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound demonstrates good solubility, facilitating absorption in biological systems.
  • Metabolism : Initial studies indicate that it undergoes hepatic metabolism, with potential active metabolites contributing to its biological effects.
  • Toxicity Profile : Toxicological assessments are necessary to ensure safety; preliminary data suggest low toxicity at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate, and how can yield and purity be maximized?

  • Methodology :

  • Stepwise synthesis : Begin with esterification of 4-(chlorosulfonyl)benzoic acid derivatives, followed by alkylation using methyl halides. For example, sodium hydride (NaH) in anhydrous dimethylformamide (DMF) can activate the carboxylate intermediate, enabling methyl group incorporation .
  • Purity control : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
  • Yield optimization : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride group. Maintain temperatures below 40°C during exothermic steps .

Q. Which analytical techniques are most effective for characterizing this compound and its impurities?

  • Methodology :

  • Structural confirmation : Use X-ray crystallography (as in ) to resolve stereochemistry. Pair with FT-IR (C=O stretch ~1730 cm⁻¹, S=O ~1370 cm⁻¹) and ¹H/¹³C NMR (e.g., δ 1.6 ppm for methyl groups, δ 8.2 ppm for aromatic protons) .
  • Impurity profiling : Leverage HPLC (C18 column, 0.1% H₃PO₄/ACN mobile phase) with UV detection (λ = 254 nm). Key impurities include methyl esters of related sulfonated aromatics (e.g., Impurity D in ) .
  • Quantitative analysis : LC-MS (ESI+) for trace impurities; validate with reference standards (e.g., MM0505 series in ) .

Advanced Research Questions

Q. How does the sulfonyl chloride moiety influence reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Mechanistic studies : Perform kinetic assays with varying nucleophiles (e.g., amines, alcohols). Monitor reaction rates via ¹H NMR or conduct DFT calculations to model transition states.
  • Solvent effects : Compare reactivity in polar aprotic (DMF, DMSO) vs. nonpolar solvents. The sulfonyl chloride group exhibits higher electrophilicity in DMF due to enhanced solvation .
  • Stability testing : Assess hydrolysis rates under controlled pH (e.g., phosphate buffers) using UV-Vis spectroscopy (λ = 280 nm for sulfonate formation) .

Q. How can conflicting data on thermal stability be resolved?

  • Methodology :

  • Controlled degradation : Conduct thermogravimetric analysis (TGA) at 5°C/min under N₂. Compare with differential scanning calorimetry (DSC) to identify decomposition exotherms (~200–250°C).
  • Data reconciliation : Cross-reference with crystallographic data () to assess structural rigidity. Conflicting reports may arise from residual solvents (e.g., DMF) accelerating degradation .
  • Reproducibility protocols : Standardize sample preparation (e.g., lyophilization to remove moisture) and use high-purity reagents (≥99.9%) .

Q. What strategies mitigate side reactions during derivatization for pharmaceutical intermediates?

  • Methodology :

  • Protecting groups : Temporarily block the sulfonyl chloride with tert-butyl groups to prevent unwanted coupling. Deprotect post-reaction using trifluoroacetic acid (TFA) .
  • Catalytic optimization : Screen Pd/C or Ni catalysts for cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ (2 mol%) in THF at 60°C .
  • Byproduct tracking : Use GC-MS to identify volatile side products (e.g., methyl chloride) and adjust stoichiometry to minimize their formation .

Key Research Findings

  • Crystallographic data (): The compound crystallizes in a monoclinic system (space group P2₁/c), with bond angles confirming steric hindrance from the methyl and sulfonyl groups .
  • Reactivity : The sulfonyl chloride group undergoes rapid hydrolysis in aqueous media (t₁/₂ = 2.5 hrs at pH 7.4), necessitating anhydrous conditions for synthetic applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate

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